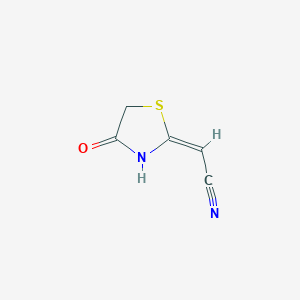
Acetonitrile, (4-oxo-2-thiazolidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, (4-oxo-2-thiazolidinylidene)- is a heterocyclic compound that features a thiazolidine ring fused with an acetonitrile group.
準備方法
The synthesis of Acetonitrile, (4-oxo-2-thiazolidinylidene)- typically involves the reaction of 2-(4-oxothiazolidine-2-ylidene) acetonitrile with various reagents. One common method includes the diazotization of 2-(4-oxothiazolidine-2-ylidene) acetonitrile with aryl diazonium chloride derivatives to afford 4-thiazolidinones . Another method involves the reaction of arylcarbonohydrazonoyl dicyanide with thioglycolic acid . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
化学反応の分析
Acetonitrile, (4-oxo-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various thiazolidine derivatives.
Substitution: The compound can undergo substitution reactions with different reagents to form new products.
Common reagents used in these reactions include aryl diazonium chlorides, thioglycolic acid, and malononitrile . Major products formed from these reactions include substituted thiazolo[3,2-a]pyridines and 4,5-dihydro-4-oxothiazole derivatives .
科学的研究の応用
Acetonitrile, (4-oxo-2-thiazolidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Acetonitrile, (4-oxo-2-thiazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The presence of the thiazolidine ring enhances its reactivity and allows it to participate in various biochemical processes.
類似化合物との比較
Acetonitrile, (4-oxo-2-thiazolidinylidene)- can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure.
Pyridine derivatives: Compounds with a nitrogen-containing ring structure that exhibit similar reactivity.
The uniqueness of Acetonitrile, (4-oxo-2-thiazolidinylidene)- lies in its combination of the thiazolidine ring with the acetonitrile group, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
(2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSUGRTBYMMPB-ORCRQEGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC#N)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C#N)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-82-7 |
Source


|
| Record name | .DELTA.2, 4-oxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














